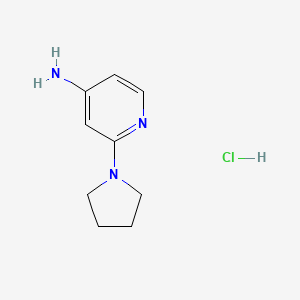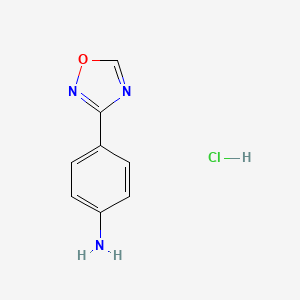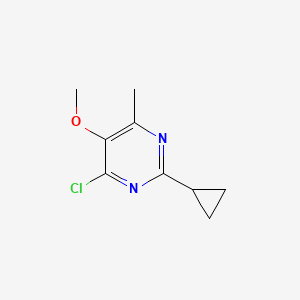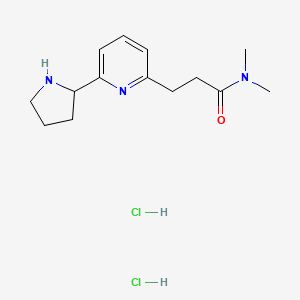
2-(Pyrrolidin-1-yl)pyridin-4-amine hydrochloride
Descripción general
Descripción
“2-(Pyrrolidin-1-yl)pyridin-4-amine hydrochloride” is a chemical compound with the CAS Number: 1949816-11-8 . It has a molecular weight of 199.68 and is a solid in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H13N3.ClH/c10-8-3-4-11-9(7-8)12-5-1-2-6-12;/h3-4,7H,1-2,5-6H2,(H2,10,11);1H . This indicates the presence of a pyrrolidine ring and a pyridine ring in the molecule .Physical And Chemical Properties Analysis
The compound is a solid in physical form . It has a molecular weight of 199.68 . More specific physical and chemical properties are not mentioned in the search results.Aplicaciones Científicas De Investigación
Drug Discovery and Development
“2-(Pyrrolidin-1-yl)pyridin-4-amine hydrochloride” may be utilized in the early stages of drug discovery as a scaffold for novel therapeutic agents. Pyrrolidine, a core structure within this compound, is known for its versatility in medicinal chemistry. It can be used to synthesize derivatives that show excellent potency towards specific receptors or enzymes while minimizing undesirable activity against other targets .
Selective Androgen Receptor Modulators (SARMs)
This compound could potentially be modified to create SARMs, which are a class of therapeutic compounds with similar properties to anabolic steroids but with reduced androgenic properties. These are used to treat various diseases such as osteoporosis, muscle wasting, and hypogonadism .
Pharmacokinetic Profile Modification
The pyrrolidine moiety within the compound can be crucial for modifying the pharmacokinetic profile of therapeutic agents, which includes absorption, distribution, metabolism, and excretion (ADME) properties. This can lead to the development of drugs with improved efficacy and reduced side effects .
Inhibition of Detoxification Pathways
Compounds containing pyrrolidine structures have been shown to inhibit proteins involved in the detoxification and clearance of foreign toxic substances from the body. This application could be significant in developing treatments for conditions caused by toxic substances .
Synthesis of Heterocyclic Compounds
The pyrrolidine ring can act as a nucleophile in chemical reactions, enabling the synthesis of previously unknown heterocyclic compounds. These compounds have various applications in medicinal chemistry and drug design .
Material Science Applications
While not directly mentioned in the search results, pyrrolidine derivatives could potentially be used in material science for the synthesis of novel materials with unique properties such as conductivity or reactivity.
Springer - Pyrrolidine in Drug Discovery Springer - Synthesis of 2-(pyrrolidin-1-yl)pyrimidines
Mecanismo De Acción
- Pyrrolidine derivatives, such as the one , often interact with various receptors, enzymes, or proteins. For instance, some pyrrolidine-containing molecules act as selective androgen receptor modulators (SARMs) .
Target of Action
Biochemical Pathways
If additional information becomes available, it would enhance our understanding of its pharmacological effects .
Propiedades
IUPAC Name |
2-pyrrolidin-1-ylpyridin-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3.ClH/c10-8-3-4-11-9(7-8)12-5-1-2-6-12;/h3-4,7H,1-2,5-6H2,(H2,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORGQTRWUMFUWHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=CC(=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1,1-Difluorospiro[2.5]octan-6-amine hydrochloride](/img/structure/B1435029.png)

![2-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine](/img/structure/B1435034.png)
![6-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1435035.png)
![1-Isopropyl-2-azaspiro[3.3]heptane](/img/structure/B1435036.png)
![7,7-Difluoro-6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B1435037.png)
![7,12-Dioxa-9-azatricyclo[7.4.0.0,2,6]tridecan-8-one](/img/structure/B1435038.png)
![1-[(3aR,6aS)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one dihydrochloride](/img/structure/B1435040.png)
![2-[1-(Methoxymethyl)cyclobutyl]ethan-1-amine hydrochloride](/img/structure/B1435041.png)

